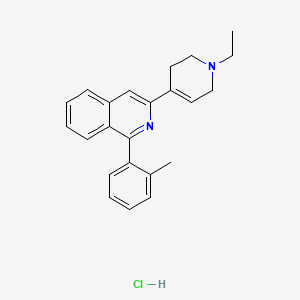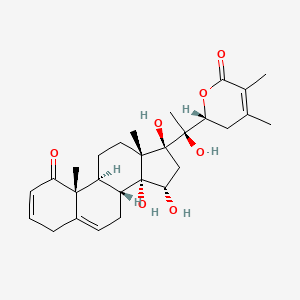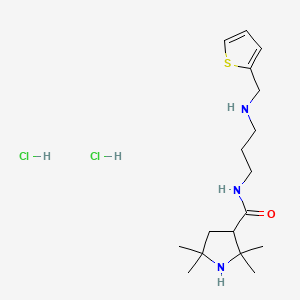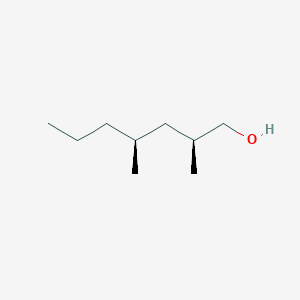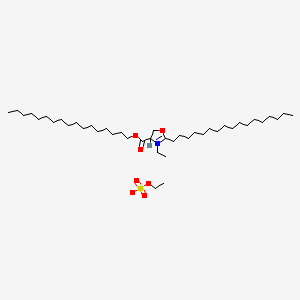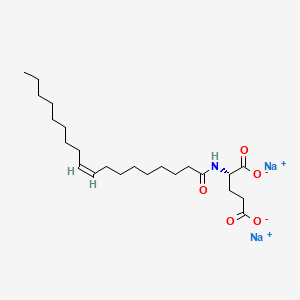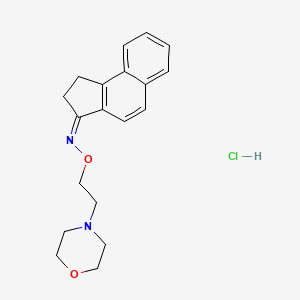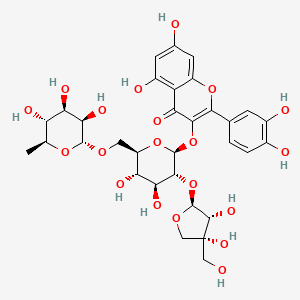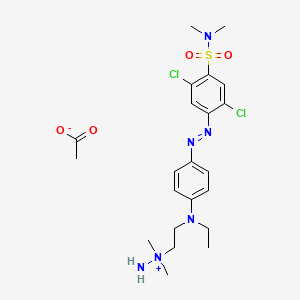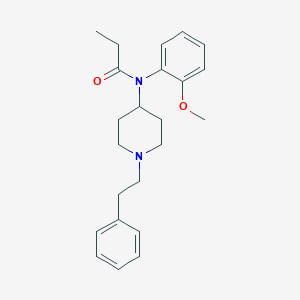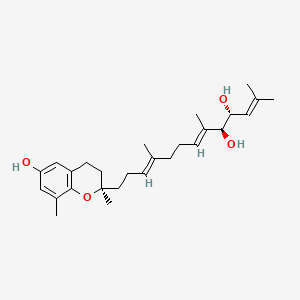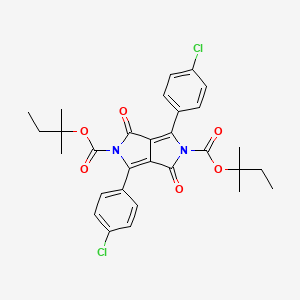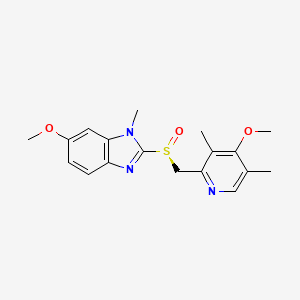
N3-Methyl Esomeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-N-Methyl Esomeprazole (HK2YV8W65B) is a derivative of Esomeprazole, which is widely known for its use as a proton pump inhibitor. It is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease and peptic ulcers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-N-Methyl Esomeprazole is synthesized through a multi-step process involving the methylation of Esomeprazole. The key steps include:
Oxidation: The oxidation of the sulfur atom to form the sulfoxide group.
Industrial Production Methods: The industrial production of 1-N-Methyl Esomeprazole involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions: 1-N-Methyl Esomeprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols or amines are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-N-Methyl Esomeprazole has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Explored for its therapeutic potential in treating conditions like gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the pharmaceutical industry for the development of new proton pump inhibitors.
Wirkmechanismus
1-N-Methyl Esomeprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to prolonged inhibition even after the compound is cleared from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with a different chemical structure but similar therapeutic effects.
Uniqueness: 1-N-Methyl Esomeprazole is unique due to its specific methylation, which can potentially alter its pharmacokinetic properties and efficacy compared to its parent compound, Esomeprazole .
Eigenschaften
CAS-Nummer |
1346240-11-6 |
|---|---|
Molekularformel |
C18H21N3O3S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChI-Schlüssel |
WNUVTRNLJLQRDR-VWLOTQADSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


